

A Technical Guide to 3-Iodobenzaldehyde: Commercial Availability, Synthetic Applications, and Biological Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodobenzaldehyde**

Cat. No.: **B1295965**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Iodobenzaldehyde**, a versatile aromatic building block. The document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in several cornerstone C-C bond-forming reactions. Additionally, it explores the biological relevance of benzaldehyde derivatives by illustrating their interaction with key inflammatory signaling pathways.

Commercial Availability and Suppliers

3-Iodobenzaldehyde is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 98%. The compound is generally supplied as a white to pale yellow crystalline solid. A summary of prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of **3-Iodobenzaldehyde**

Supplier	Purity	Available Quantities
Thermo Scientific Chemicals	98%	1g, 5g
Santa Cruz Biotechnology	N/A	Contact for details
Strem Chemicals	min. 98%	25g, 100g
ChemSupply Australia	>95.0%	25g
Crysdot LLC	98%	100g
Wychem	N/A	Contact for details
TCI America	>96.0%	5g, 25g
ChemicalBook	Various	Various

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for **3-Iodobenzaldehyde** is presented in Table 2. This information is essential for safe handling, storage, and experimental design.

Table 2: Physicochemical and Safety Properties of **3-Iodobenzaldehyde**

Property	Value
CAS Number	696-41-3 [1]
Molecular Formula	C ₇ H ₅ IO [1]
Molecular Weight	232.02 g/mol [1]
Appearance	White to cream or yellow crystals, powder, or fused solid [2]
Melting Point	54.0-60.0 °C [2]
IUPAC Name	3-iodobenzaldehyde [2]
Purity (Typical)	≥97.5% (GC) [2]
GHS Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [3]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338 [3]

Key Synthetic Applications and Experimental Protocols

3-Iodobenzaldehyde is a valuable intermediate in organic synthesis, primarily utilized as an electrophilic partner in various palladium-catalyzed cross-coupling reactions and as a carbonyl electrophile in olefination reactions. The presence of the iodine atom provides a reactive site for the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of significant importance in the synthesis of pharmaceuticals and organic materials.[\[4\]](#) The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[\[5\]](#)

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide, such as **3-Iodobenzaldehyde**, with a terminal alkyne.

Materials:

- **3-Iodobenzaldehyde** (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) chloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 mmol)
- Copper(I) iodide (CuI , 0.04 mmol)
- Anhydrous triethylamine (TEA, 3.0 mmol)
- Anhydrous solvent (e.g., Toluene or THF, 5 mL)
- Schlenk flask and standard laboratory glassware

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add **3-Iodobenzaldehyde**, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.[4]
- Add the anhydrous solvent and triethylamine. Stir the resulting mixture for 5-10 minutes at room temperature.[4]
- Add the terminal alkyne dropwise to the reaction mixture via syringe.[4]
- Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
- Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[4]

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.^[6] This method is a cornerstone of modern organic synthesis for the construction of substituted alkenes.^[7]

This protocol provides a representative procedure for the Heck coupling of **3-Iodobenzaldehyde** with an alkene.

Materials:

- **3-Iodobenzaldehyde** (0.5 mmol)
- Alkene (e.g., Methyl acrylate, 0.75 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Base (e.g., Triethylamine (TEA) or Sodium Carbonate (Na_2CO_3))
- Anhydrous N,N-Dimethylformamide (DMF)
- Schlenk flask or sealed reaction vial

Procedure:

- In a Schlenk flask or sealed reaction vial, combine **3-Iodobenzaldehyde**, Palladium(II) acetate, and the base.
- Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add anhydrous DMF followed by the alkene via syringe.
- Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. It is widely used in academic and industrial settings for the synthesis of biaryls and other conjugated systems.^[8]

The following is a general procedure for the Suzuki coupling of **3-Iodobenzaldehyde** with an arylboronic acid.

Materials:

- **3-Iodobenzaldehyde** (1.0 equiv)
- Arylboronic acid (1.3 equiv)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., XPhos)
- Base (e.g., K_3PO_4 , 3.0 equiv)
- Solvent system (e.g., Dioxane and Water)
- Microwave vial or standard reaction flask

Procedure:

- Combine **3-Iodobenzaldehyde**, the arylboronic acid, the palladium catalyst, the ligand, and the base in a microwave vial or a standard reaction flask.[9]
- Purge the vessel with an inert gas (e.g., Argon).[9]
- Add the degassed solvent system (e.g., a mixture of dioxane and water).[9]
- Heat the reaction mixture. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes).[9] For conventional heating, reflux the mixture until completion as monitored by TLC or GC/LC-MS.
- After cooling to room temperature, dilute the mixture with an organic solvent and water.
- Separate the layers and extract the aqueous phase with the organic solvent.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography to obtain the desired biaryl product.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[10] This reaction is highly valuable for its reliability and the predictable formation of the C=C double bond at the position of the former carbonyl group. [11]

This protocol is adapted for an environmentally benign, one-pot Wittig reaction.

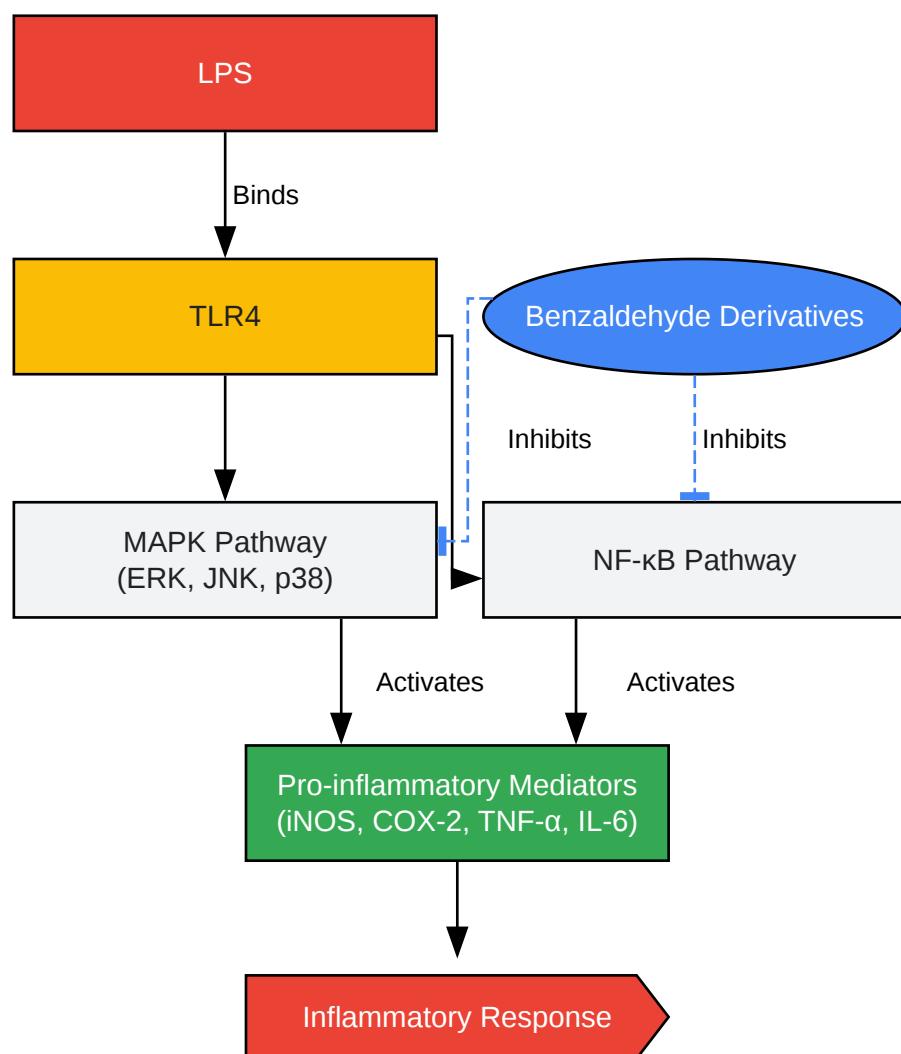
Materials:

- **3-Iodobenzaldehyde** (1.0 mmol, 1.0 equiv)
- Alkyl halide (e.g., bromoacetonitrile, 1.6 mmol, 1.6 equiv)
- Triphenylphosphine (powdered)
- Saturated aqueous solution of sodium bicarbonate (5 mL)

- Diethyl ether
- Anhydrous magnesium sulfate
- Test tube (13 x 100 mm) with a magnetic stir bar

Procedure:

- Add powdered triphenylphosphine to a 13 x 100 mm test tube containing a magnetic stir bar.
- Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.
- To the suspension, add the alkyl halide followed by **3-Iodobenzaldehyde**.
- Stir the reaction mixture vigorously for 1 hour.
- After the reaction period, transfer the mixture to a separatory funnel.
- Extract the aqueous layer three times with 5 mL portions of diethyl ether.
- Combine the organic extracts and dry with anhydrous magnesium sulfate.
- Decant the dried solution and concentrate using a rotary evaporator.
- Purify the crude product containing the alkene and triphenylphosphine oxide by column chromatography.


Biological Context: Benzaldehydes and Inflammatory Signaling

While **3-Iodobenzaldehyde** is primarily recognized as a synthetic intermediate, the broader class of benzaldehyde derivatives has been shown to possess noteworthy biological activities. Studies have demonstrated that certain benzaldehydes can exert anti-inflammatory effects by modulating key signaling pathways.[\[12\]](#)

Research has indicated that some benzaldehyde compounds can suppress the lipopolysaccharide (LPS)-induced inflammatory response in immune cells, such as

macrophages.[13] This is achieved, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[12][13] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., TNF- α , IL-6).[13]

The diagram below illustrates the general mechanism by which benzaldehyde derivatives can attenuate the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Inhibition of LPS-induced inflammatory pathways by benzaldehyde derivatives.

This pathway highlights the potential for molecules containing the benzaldehyde scaffold to be developed into novel anti-inflammatory agents. The functional groups on the benzene ring can

be readily modified using the synthetic routes described above, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties.

Conclusion

3-Iodobenzaldehyde is a commercially accessible and synthetically valuable building block for chemical synthesis and drug discovery. Its utility in robust C-C bond-forming reactions, coupled with the emerging biological relevance of the benzaldehyde scaffold, makes it a compound of significant interest to the research community. This guide provides a foundational resource for scientists and professionals working with this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-Iodobenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 3. 3-Iodobenzaldehyde | C7H5IO | CID 252610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. A new benzaldehyde from the coral-derived fungus *Aspergillus terreus* C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3-Iodobenzaldehyde: Commercial Availability, Synthetic Applications, and Biological Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295965#commercial-availability-and-suppliers-of-3-iodobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com